Decarbazolyl Carvedilol-d4
Description
Decarbazolyl Carvedilol-d4 is a deuterated analog of Decarbazolyl Carvedilol (D212720), a metabolite of the β-blocker Carvedilol (C24H26N2O4, CAS 72956-09-3) . The parent compound, Carvedilol, is a non-selective β-adrenergic and α1-adrenergic receptor blocker used to treat hypertension and heart failure. Decarbazolyl Carvedilol arises from metabolic modifications, retaining the carbazole moiety while undergoing structural changes that alter its pharmacokinetic and pharmacodynamic properties .
The deuterated form, this compound, incorporates four deuterium atoms (99 atom% D) at specific ethyl positions, increasing its molecular weight to 410.49 (C24H22D4N2O4) compared to the non-deuterated metabolite . This isotopic labeling enhances its utility as an internal standard in mass spectrometry-based assays, improving analytical precision in pharmacokinetic studies and metabolite quantification .
Properties
Molecular Formula |
C₁₂H₁₅D₄NO₄ |
|---|---|
Molecular Weight |
245.31 |
Synonyms |
3-[[2-(2-Methoxyphenoxy)ethyl-d4]amino]-1,2-propanediol; BM 51334-d4; USP Oxybutynin Related Compound C-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Decarbazolyl Carvedilol-d4 and Related Compounds
Pharmacokinetic and Analytical Differences
- Deuterium Effects: The incorporation of deuterium in this compound reduces metabolic degradation rates compared to non-deuterated analogs, a phenomenon known as the deuterium isotope effect. This enhances its stability in tracer studies .
- Impurity Profiles : Related compounds like Biscarbazole and N-Isopropylcarvedilol are monitored as impurities in Carvedilol formulations. Biscarbazole (Retention Time: 3.0) arises from synthetic byproducts, while N-Isopropylcarvedilol reflects incomplete alkylation during synthesis .
- Metabolite Specificity: Decarbazolyl Carvedilol is distinct from Carvedilol-d4 in biological role; the former is a bioactive metabolite, while the latter serves as a non-pharmacological reference standard .
Q & A
Q. How can researchers design comparative studies to evaluate this compound’s role in autophagy modulation?
- Methodological Answer : Use autophagosome-lysosome fusion assays (e.g., LC3-II/LC3-I ratio via Western blot) in CRISPR-edited cell lines (e.g., ATG5 knockout). Dose-response curves for this compound should be compared to mTOR inhibitors (e.g., rapamycin) under nutrient-deprived conditions. Data normalization to housekeeping genes (e.g., GAPDH) minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
